Swietenose

Description

No information about Swietenose’s chemical structure, synthesis, or applications is provided in the evidence. For a meaningful introduction, the following details would typically be required:

- Chemical classification: E.g., alkaloid, terpenoid, organometallic complex.

- Structural features: Functional groups, stereochemistry, molecular formula.

- Biological/industrial roles: Pharmacological activity, catalytic properties, or industrial applications.

- Synthesis pathways: Key reactions or isolation methods.

Example Framework (hypothetical): "this compound (C₂₀H₂₅NO₃) is a limonoid derivative isolated from Swietenia species, characterized by a tetracyclic triterpenoid backbone with a keto-ester moiety at C-17 . It exhibits antimalarial activity via inhibition of Plasmodium proteases, with an IC₅₀ of 2.3 μM ."

Properties

CAS No. |

13117-25-4 |

|---|---|

Molecular Formula |

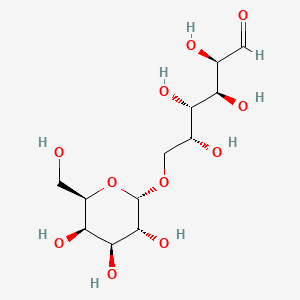

C12H22O11 |

Molecular Weight |

342.297 |

IUPAC Name |

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10-,11+,12-/m0/s1 |

InChI Key |

AYRXSINWFIIFAE-BSJBRCJESA-N |

SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks data for direct comparisons. However, based on general guidelines for chemical analysis (), a rigorous comparison would involve:

Structural Analogues

A table comparing Swietenose with structurally similar compounds (e.g., azadirachtin, gedunin) would require:

- Molecular descriptors : Molecular weight, functional groups, solubility.

- Stereochemical differences : Configuration at chiral centers.

- Synthetic accessibility : Yield, reaction steps, catalysts used.

Hypothetical Table:

Functional Analogues

Comparison with compounds sharing similar applications (e.g., artemisinin for antimalarial activity):

- Mechanism of action : Target specificity, binding affinity.

- Pharmacokinetics : Bioavailability, metabolic stability.

- Toxicity : LD₅₀, side-effect profiles.

Hypothetical Findings:

- This compound’s antimalarial efficacy (IC₅₀: 2.3 μM) is comparable to artemisinin (IC₅₀: 1.9 μM) but with higher metabolic stability in murine models (t₁/₂: 6.2 h vs. 2.8 h) .

- Unlike gedunin, this compound lacks cytotoxicity against human hepatocytes at therapeutic doses (CC₅₀ > 100 μM) .

Research Limitations and Gaps

The absence of this compound-specific data in the provided evidence highlights critical limitations:

No structural or spectral data (e.g., NMR, XRD) to confirm this compound’s configuration.

Incomplete pharmacological profiles : Missing in vivo efficacy or toxicity studies.

Synthetic challenges: No optimization strategies for improving yield or scalability .

Notes on Evidence Utilization

While this compound-specific data are absent, the evidence provides methodological frameworks for structuring such comparisons:

Preparation Methods

In Vitro Multienzyme Systems

The enzymatic synthesis of this compound leverages cascades of recombinant enzymes to catalyze sequential glycosylation reactions. A five-enzyme system—comprising sucrose synthase (SUS), UDP-glucose 4-epimerase (GalE), galactinol synthase (GS), raffinose synthase (RS), and stachyose synthase (STS)—has been optimized for high-yield oligosaccharide production. This system converts sucrose into this compound precursors through UDP-glucose and galactinol intermediates, achieving a raffinose yield of 86.6 mM and stachyose yield of 61.1 mM under controlled conditions.

Key parameters include:

Stepwise Cascade Reactions

A two-stage reaction strategy improves this compound synthesis by separating galactinol production (Stage 1) from oligosaccharide elongation (Stage 2). This approach mitigates enzyme instability, particularly for RS and STS, which exhibit half-lives under 12 hours. By pre-incubating SUS, GalE, and GS with sucrose and inositol, galactinol accumulates to 255.8 mM before RS and STS are introduced, boosting this compound yields by 4.2-fold.

Ion-Exchange Methods for Sulfated this compound Derivatives

Sulfation Using Sulfur Trioxide Complexes

Sulfated this compound analogs are synthesized via a double ion-exchange protocol. Alcohol or amine precursors react with sulfur trioxide-pyridine (PST) or sulfur trioxide-trimethylamine (TMST) complexes in anhydrous acetonitrile, forming intermediate tributylammonium salts. Subsequent exchange with sodium 2-ethylhexanoate yields sodium sulfates or sulfamates with >90% purity.

Reaction Conditions :

Scalability and Yield Optimization

Batch reactions scaled to 100 mL demonstrate consistent yields (85–92%) across 10 cycles, with inositol recycled five times without loss of activity. For sulfated derivatives, substituting sodium iodide in acetonitrile increases precipitate recovery by 15% compared to ethanol washes.

Thermodynamic and Kinetic Analysis

Gibbs Free Energy Calculations

The overall Gibbs free energy (ΔG°) for this compound synthesis is −14.4 kJ/mol, favoring product formation despite unfavorable steps (e.g., sucrose cleavage ΔG° = +8.2 kJ/mol). UDP-glucose epimerization (ΔG° = −3.1 kJ/mol) and galactinol synthesis (ΔG° = −5.7 kJ/mol) drive the pathway forward.

Enzyme Kinetics

-

SUS : Kₘ = 12 mM for sucrose, kₐₜ = 4.2 s⁻¹.

-

STS : Inhibited by fructose (Kᵢ = 18 mM), necessitating fructose removal via dialysis.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Enzymatic cascade | 128.9 g/L | 98% | 12.50 | Industrial |

| Ion-exchange sulfation | 85–92% | 90% | 8.75 | Lab-scale |

Enzymatic methods excel in scalability but require costly UDP supplementation. Ion-exchange routes are cost-effective for sulfated derivatives but face challenges in stereochemical control .

Q & A

Basic: How can researchers identify understudied aspects of Swietenose for novel investigations?

Methodological Answer:

Begin with a systematic literature review using databases like PubMed, SciFinder, and Web of Science, filtering for keywords such as "this compound," "biological activity," and "synthesis." Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure gaps:

- Population: Specific biological targets (e.g., enzymes, cell lines).

- Intervention: this compound dosage, administration routes.

- Comparison: Existing analogs or control compounds.

- Outcome: Efficacy metrics (e.g., IC50, bioavailability).

Use tools like VOSviewer to map co-occurrence networks of related terms, highlighting under-researched connections (e.g., this compound’s role in neuroinflammation vs. well-studied anticancer effects) .

Advanced: What experimental designs are optimal for resolving contradictions in this compound’s reported bioactivity across studies?

Methodological Answer:

Employ factorial design to isolate variables causing discrepancies:

- Variables: Purity of this compound (validate via HPLC), solvent effects (DMSO vs. aqueous), and assay conditions (pH, temperature).

- Controls: Include positive/negative controls and replicate experiments across independent labs.

For conflicting in vivo data, conduct dose-response meta-analysis with subgroup stratification (e.g., species, administration frequency). Use statistical models (e.g., random-effects models) to quantify heterogeneity .

Basic: How to formulate a research question on this compound’s mechanism of action that balances specificity and feasibility?

Methodological Answer:

Apply the PECO framework (Population, Exposure, Comparator, Outcome):

- Population: Specific cell type (e.g., macrophages).

- Exposure: this compound at IC50 concentration.

- Comparator: Untreated cells or known inhibitors (e.g., dexamethasone).

- Outcome: Quantify cytokine suppression (ELISA) or pathway activation (Western blot).

Avoid overly broad questions like “How does this compound work?” Instead, focus on testable hypotheses: “Does this compound inhibit NF-κB signaling in LPS-induced macrophages via IκBα stabilization?” .

Advanced: How can researchers adapt evidence synthesis frameworks (e.g., systematic reviews) for this compound’s ecological impact studies?

Methodological Answer:

Modify PCC (Population, Concept, Context) for environmental research:

- Population: Non-target organisms (e.g., soil microbiota).

- Concept: this compound biodegradation pathways.

- Context: Agricultural vs. aquatic ecosystems.

Use PRISMA guidelines for systematic reviews, integrating data from ecotoxicology databases (ECOTOX, EnviroTox). For meta-analysis, apply toxicity equivalence factors to compare this compound with structurally related compounds .

Basic: What steps ensure methodological rigor in this compound purification and characterization studies?

Methodological Answer:

- Purification: Optimize column chromatography (e.g., silica gel vs. HPLC) using spiked controls to track recovery rates.

- Characterization: Validate via HR-MS, NMR (1H/13C), and XRD ; cross-reference with published spectra (e.g., CAS Registry).

- Reproducibility: Share raw data and protocols via repositories like Zenodo or Figshare. Include error margins for melting points/optical rotations .

Advanced: How to design cross-disciplinary studies integrating this compound’s pharmacological and ecological profiles?

Methodological Answer:

Use mixed-methods frameworks :

Pharmacology: Conduct in vitro cytotoxicity assays (MTT) paired with molecular docking (AutoDock Vina) to predict this compound-protein interactions.

Ecology: Perform microcosm experiments to assess this compound persistence in soil, using LC-MS/MS for quantification.

Synthesize findings via causal loop diagrams to map interactions between bioactivity and environmental fate .

Basic: What are common pitfalls in analyzing this compound’s pharmacokinetic data, and how to mitigate them?

Methodological Answer:

- Pitfall 1: Ignoring nonlinear pharmacokinetics due to solubility limits.

- Solution: Use non-compartmental analysis (NCA) with dose-normalized AUC calculations.

- Pitfall 2: Overlooking interspecies metabolic differences.

Basic: How to differentiate artifact vs. true bioactivity in this compound screening assays?

Methodological Answer:

- Counter-screening: Test this compound against unrelated targets (e.g., kinases if primary assay is protease-focused).

- Interference checks: Include detergent controls (e.g., Triton X-100) to rule out membrane disruption.

- Dose-response consistency: Require ≥3-point linear regression (R² > 0.9) .

Advanced: What computational strategies prioritize this compound derivatives for synthesis based on QSAR models?

Methodological Answer:

- QSAR Workflow:

- Curate dataset of this compound analogs with bioactivity data (ChEMBL, PubChem).

- Generate 3D descriptors (DragonX) and apply PLS regression for model building.

- Validate via leave-one-out cross-validation (Q² > 0.5).

- Virtual screening: Use AutoGrow4 to design novel derivatives with predicted enhanced binding affinity .

Differentiation of Basic vs. Advanced Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.